![molecular formula C16H13ClFN5O B2374459 5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1190004-68-2](/img/no-structure.png)

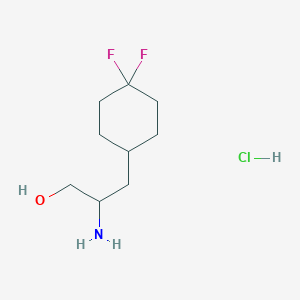

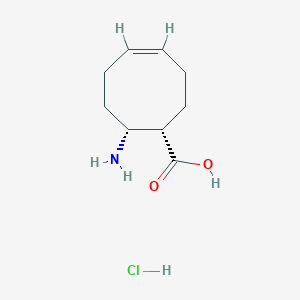

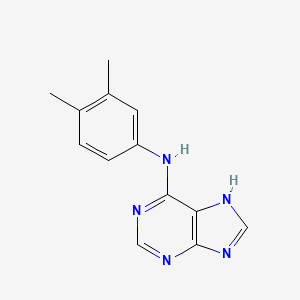

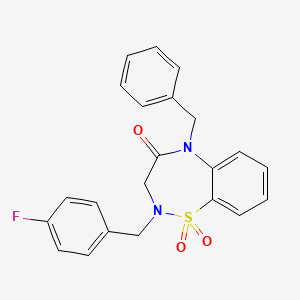

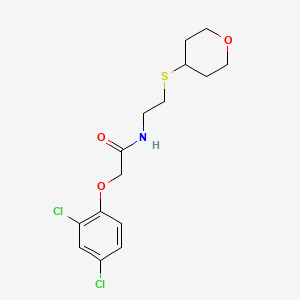

5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their stability, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These properties make them useful in a wide range of applications, including as antimicrobial , antiviral , antioxidant , anti-diabetic , anti-cancer , anti-tubercular , antimalarial , and anti-leishmanial agents.

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This reaction is known as the Huisgen cycloaddition .Chemical Reactions Analysis

1,2,3-Triazoles can undergo a variety of chemical reactions due to their unique structure. For example, they can participate in reactions with electrophiles and nucleophiles, allowing for the construction of diverse novel bioactive molecules .Scientific Research Applications

- Results : Several synthesized compounds were tested in vitro against microbial strains, including S. aureus, B. subtilis, E. coli, S. enterica, C. albicans, and R. oryzae. Compound 7o demonstrated substantial potency, with a minimal inhibitory concentration (MIC) of 0.0558 μmol/mL .

- Activity : Exhibited high activity against Gram-positive bacteria (S. aureus and S. pyogenes) with MIC values of 0.264 and 0.132 mM, respectively .

- Interaction Mechanisms : Triazoles engage in hydrogen bonding, π–π stacking, and dipole interactions with biomolecular targets .

Antimicrobial Activity

Antibacterial Agents

Drug Design and Discovery

Nanotube Production

Cyclic Peptide Synthesis

Enzyme Modification

Safety And Hazards

Future Directions

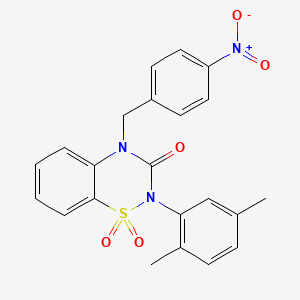

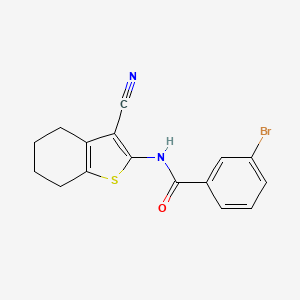

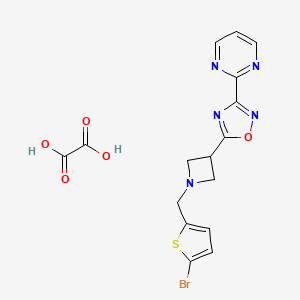

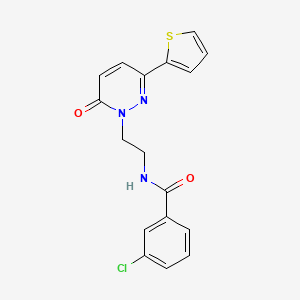

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 3-chloroaniline with 4-fluorobenzyl azide to form the intermediate 5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole. This intermediate is then reacted with ethyl chloroformate to form the final product, 5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide.", "Starting Materials": [ "3-chloroaniline", "4-fluorobenzyl azide", "ethyl chloroformate" ], "Reaction": [ "Step 1: 3-chloroaniline is reacted with 4-fluorobenzyl azide in the presence of a copper catalyst to form the intermediate 5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole.", "Step 2: The intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the final product, 5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide.", "Step 3: The product is purified using standard techniques such as column chromatography or recrystallization." ] } | |

CAS RN |

1190004-68-2 |

Product Name |

5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide |

Molecular Formula |

C16H13ClFN5O |

Molecular Weight |

345.76 |

IUPAC Name |

5-(3-chloroanilino)-N-[(4-fluorophenyl)methyl]-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C16H13ClFN5O/c17-11-2-1-3-13(8-11)20-15-14(21-23-22-15)16(24)19-9-10-4-6-12(18)7-5-10/h1-8H,9H2,(H,19,24)(H2,20,21,22,23) |

InChI Key |

OULNXSDRYGQQFN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCC3=CC=C(C=C3)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-N-(2-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2374380.png)

![2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2374386.png)

![2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2374387.png)

![(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B2374394.png)

![2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2374400.png)